molecular formula C7H3Cl2F3 B1294808 1,2-Dichloro-3-(trifluoromethyl)benzene CAS No. 54773-19-2

1,2-Dichloro-3-(trifluoromethyl)benzene

Cat. No. B1294808
CAS RN: 54773-19-2
M. Wt: 215 g/mol
InChI Key: BJYHBJUWZMHGGQ-UHFFFAOYSA-N
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Description

“1,2-Dichloro-3-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H3Cl2F3 . It is also known by other names such as “2,3-DICHLOROBENZOTRIFLUORIDE” and "Benzene, 1,2-dichloro-3-(trifluoromethyl)-" . The molecular weight of this compound is 215.00 g/mol .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: “InChI=1S/C7H3Cl2F3/c8-5-3-1-2-4 (6 (5)9)7 (10,11)12/h1-3H” and the Canonical SMILES string: "C1=CC (=C (C (=C1)Cl)Cl)C (F) (F)F" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 215.00 g/mol, an XLogP3-AA value of 4.1, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, a rotatable bond count of 0, an exact mass of 213.9563900 g/mol, a monoisotopic mass of 213.9563900 g/mol, a topological polar surface area of 0 Ų, a heavy atom count of 12, and a formal charge of 0 .

Scientific Research Applications

1. Catalysis and Organic Synthesis

1,2-Dichloro-3-(trifluoromethyl)benzene has been used in various catalytic and organic synthesis processes. For instance, Mejía and Togni (2012) utilized methyltrioxorhenium as a catalyst for the electrophilic trifluoromethylation of aromatic compounds, demonstrating its potential in modifying organic structures (Mejía & Togni, 2012). Additionally, the synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1,2,3]-triazoles by Hu et al. (2008) highlights the use of this compound in creating novel organic structures (Hu et al., 2008).

2. Electrochemical Fluorination

Yonekura et al. (1976) explored the electrochemical fluorination of trifluoromethyl-substituted benzenes, including this compound, demonstrating its role in the production of perfluorocyclohexane derivatives (Yonekura et al., 1976).

3. Microwave-Assisted Reactions

The work by Vargas-Oviedo et al. (2017) on the efficient access to o-phenylendiamines and their use in the synthesis of a 1,2-dialkyl-5-trifluoromethylbenzimidazoles library under microwave conditions points to the role of this compound in facilitating microwave-assisted chemical reactions (Vargas-Oviedo et al., 2017).

Future Directions

The future directions for “1,2-Dichloro-3-(trifluoromethyl)benzene” and its derivatives are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .

Biochemical Analysis

Biochemical Properties

1,2-Dichloro-3-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival . Additionally, this compound can affect the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases, which are essential for the conjugation and elimination of toxic substances .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of its interaction. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, leading to altered metabolic pathways and the accumulation of specific metabolites . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals . Long-term exposure to this compound in in vitro or in vivo studies has been associated with cumulative effects on cellular function, including alterations in cell proliferation, apoptosis, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects, such as liver and kidney damage . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound exerts its biochemical effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further undergo conjugation reactions with glutathione or other cofactors . The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, this compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the mitochondria, where it can affect mitochondrial function and energy metabolism . Additionally, its presence in the endoplasmic reticulum can influence protein folding and secretion processes .

properties

IUPAC Name

1,2-dichloro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3/c8-5-3-1-2-4(6(5)9)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYHBJUWZMHGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073551
Record name Benzene, 1,2-dichloro-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54773-19-2
Record name 1,2-Dichloro-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54773-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichloro-3-(trifluoromethyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054773192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2-dichloro-3-(trifluoromethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dichloro-3-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.924
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,2-DICHLORO-3-(TRIFLUOROMETHYL)BENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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